molecular formula C20H13ClN2OS B2774219 N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide CAS No. 477885-76-0

N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide

Cat. No.: B2774219
CAS No.: 477885-76-0
M. Wt: 364.85
InChI Key: RHQKSMNSCORHMK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide is a synthetic organic compound that belongs to the class of benzenecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide typically involves a multi-step process:

    Formation of the Benzenecarboxamide Core: The initial step involves the formation of the benzenecarboxamide core through the reaction of a suitable benzoic acid derivative with an amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction, where a suitable chlorinated reagent reacts with the benzenecarboxamide core.

    Attachment of the Cyanophenyl Group: The cyanophenyl group is typically introduced through a nucleophilic substitution reaction, where a cyanophenyl reagent reacts with the intermediate compound.

    Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage through a thiolation reaction, where a suitable thiol reagent reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the sulfanyl group to a thiol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzamide: Similar structure but lacks the carboxamide group.

    N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness

N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide is unique due to the presence of both the carboxamide and sulfanyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-cyanophenyl)sulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2OS/c21-15-9-11-16(12-10-15)23-20(24)17-6-2-4-8-19(17)25-18-7-3-1-5-14(18)13-22/h1-12H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQKSMNSCORHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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